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Abstract
ZSP1273, also known as onradivir, is a potent and selective small-molecule inhibitor of the

influenza A virus polymerase basic subunit 2 (PB2). This document provides a comprehensive

technical overview of the discovery, mechanism of action, preclinical development, and clinical

evaluation of ZSP1273. It is intended for researchers, scientists, and professionals in the field

of antiviral drug development. All quantitative data are presented in structured tables, and key

experimental protocols are detailed. Visual diagrams of signaling pathways and experimental

workflows are provided to facilitate understanding.

Introduction
Influenza A virus remains a significant global health threat, necessitating the development of

new antiviral agents with novel mechanisms of action to combat emerging resistance to

existing therapies. ZSP1273 is a promising antiviral candidate that targets the cap-binding

domain of the PB2 subunit of the influenza A virus RNA-dependent RNA polymerase (RdRp)

complex.[1][2] By inhibiting this crucial step in viral transcription, ZSP1273 effectively blocks

viral replication. Preclinical and clinical studies have demonstrated its potent activity against a

wide range of influenza A strains, including those resistant to current antiviral drugs like

oseltamivir and baloxavir.[3][4][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15194648?utm_src=pdf-interest
https://www.researchgate.net/figure/Pharmacokinetic-study-of-ZSP1273-in-SD-rats-beagle-dogs-and-mice-n-3-mean-SEM_fig5_368916694
https://journals.asm.org/doi/10.1128/aac.01729-24
https://www.mdpi.com/1424-8247/16/3/365
https://www.researchgate.net/publication/368916694_Preclinical_Study_of_ZSP1273_a_Potent_Antiviral_Inhibitor_of_Cap_Binding_to_the_PB2_Subunit_of_Influenza_A_Polymerase
https://pubmed.ncbi.nlm.nih.gov/36986465/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15194648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action
ZSP1273 exerts its antiviral effect by specifically targeting the PB2 subunit of the influenza A

virus RdRp. The RdRp, a heterotrimeric complex composed of PB1, PB2, and PA subunits, is

responsible for both transcription and replication of the viral RNA genome. A key step in viral

transcription is "cap-snatching," where the PB2 subunit binds to the 5' cap of host pre-mRNAs,

which are then cleaved by the PA subunit's endonuclease activity. These capped fragments are

subsequently used by the PB1 subunit to prime viral mRNA synthesis. ZSP1273 inhibits the

initial cap-binding function of PB2, thereby preventing the entire cap-snatching process and

halting viral gene expression.[2]
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Figure 1: ZSP1273 Mechanism of Action.
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Preclinical Development
In Vitro Antiviral Activity
ZSP1273 has demonstrated potent and broad-spectrum activity against various influenza A

virus strains in vitro. The 50% effective concentration (EC50) values were determined in Madin-

Darby canine kidney (MDCK) cells using a cytopathic effect (CPE) reduction assay.

Virus Strain Type EC50 (nM)
Reference
Compound (EC50,
nM)

A/Weiss/43 H1N1 0.012 - 0.063
Oseltamivir: >100

(resistant)

A/PR/8/34 H1N1 0.042 -

A/PR/8/34 (Baloxavir-

resistant)
H1N1 0.028 Baloxavir: >10

Various Strains H3N2 0.01 - 0.063 -

Data compiled from multiple preclinical studies.[3]

RNA Polymerase Inhibition Assay
The direct inhibitory effect of ZSP1273 on the influenza A virus RNA polymerase was assessed.

The 50% inhibitory concentration (IC50) was determined in an in vitro assay measuring

polymerase activity.

Compound Target IC50 (nM)

ZSP1273 PB2 Subunit 0.562 ± 0.116

VX-787 PB2 Subunit 1.449 ± 0.34

Favipiravir RNA Polymerase 34,087.67 ± 16,009.21

Data from a comparative study of polymerase inhibitors.[6]
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In Vivo Efficacy in Animal Models
The antiviral efficacy of ZSP1273 has been evaluated in both murine and ferret models of

influenza A virus infection. In these studies, ZSP1273 demonstrated a dose-dependent

reduction in viral titers and a significant increase in the survival rate of infected animals.[3][4][5]

Pharmacokinetics
Pharmacokinetic studies in mice, rats, and beagle dogs have shown that ZSP1273 possesses

favorable pharmacokinetic properties following both single and multiple doses.[4][5] A Phase I

study in healthy human volunteers confirmed its safety and pharmacokinetic profile, noting that

a high-fat diet had minimal impact on its absorption.[7]

Clinical Development
ZSP1273 has progressed through Phase I, II, and III clinical trials.

Phase I Studies
Phase I trials in healthy volunteers established the safety and tolerability of ZSP1273 at various

doses. These studies also characterized its pharmacokinetic profile in humans. No significant

safety concerns were identified, even at doses up to 1,200 mg.[2] A drug-drug interaction study

with oseltamivir found no clinically relevant interactions, suggesting the potential for

combination therapy.[2][8]

Phase II and III Studies
A randomized, double-blind, placebo-controlled Phase II study in adults with acute

uncomplicated influenza A demonstrated the efficacy of ZSP1273.[9] Subsequently, a large-

scale Phase III trial compared the efficacy and safety of onradivir (ZSP1273) with both placebo

and oseltamivir. The results showed that onradivir significantly reduced the time to alleviation of

influenza symptoms compared to placebo and had a similar efficacy profile to oseltamivir.[10]

The most common adverse event reported was mild diarrhea.[10]
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Clinical Trial Phase Status Key Findings

Phase I Completed

Favorable safety and

pharmacokinetic profile. No

significant drug-drug

interaction with oseltamivir.

Phase II Completed

Demonstrated efficacy in

reducing the duration of

symptoms in patients with

uncomplicated influenza A.

Phase III Completed

Similar efficacy to oseltamivir

in shortening recovery time.

Generally well-tolerated with

an acceptable safety profile.

Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the in vitro antiviral activity of a compound.
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CPE Reduction Assay Workflow

1. Cell Seeding:
Seed MDCK cells in 96-well plates.

2. Compound Dilution:
Prepare serial dilutions of ZSP1273.

3. Infection:
Infect cells with influenza A virus.

4. Treatment:
Add diluted ZSP1273 to the infected cells.

5. Incubation:
Incubate plates for 48-72 hours.

6. CPE Observation:
Observe and score cytopathic effect.

7. Cell Viability Assay:
Measure cell viability (e.g., using MTT).

8. Data Analysis:
Calculate EC50 values.

Click to download full resolution via product page

Figure 2: CPE Reduction Assay Workflow.
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Methodology:

Madin-Darby canine kidney (MDCK) cells are seeded into 96-well microtiter plates and

incubated until a confluent monolayer is formed.

The compound to be tested (ZSP1273) is serially diluted to various concentrations.

The cell culture medium is removed, and the cells are infected with a predetermined titer of

influenza A virus.

After a viral adsorption period, the virus-containing medium is removed, and the cells are

washed.

The diluted compound is added to the wells. Control wells include virus-infected/untreated

cells and mock-infected/untreated cells.

The plates are incubated for a period sufficient to allow for the development of viral

cytopathic effects in the control wells (typically 48-72 hours).

Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-

2-yl)-2,5-diphenyltetrazolium bromide) assay.

The EC50 value, the concentration of the compound that inhibits the viral cytopathic effect by

50%, is calculated from the dose-response curve.

Murine Influenza A Virus Infection Model
This in vivo model is used to evaluate the efficacy of antiviral compounds.

Methodology:

Female BALB/c mice (6-8 weeks old) are used for the study.

Mice are anesthetized and intranasally infected with a lethal dose of a mouse-adapted

influenza A virus strain.

Treatment with ZSP1273 or a vehicle control is initiated at a specified time post-infection

(e.g., 24 hours). The compound is typically administered orally twice daily for a set duration
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(e.g., 5 days).

A subset of mice is monitored daily for weight loss and survival for a period of 14-21 days.

Another subset of mice is euthanized at various time points post-infection (e.g., days 3 and

5), and their lungs are harvested.

Lung viral titers are determined by plaque assay or TCID50 (50% tissue culture infective

dose) assay on MDCK cells.

Efficacy is evaluated based on the reduction in lung viral titers, prevention of weight loss, and

increased survival rate in the treated group compared to the vehicle control group.

Conclusion
ZSP1273 is a novel and potent inhibitor of the influenza A virus PB2 subunit with a distinct

mechanism of action from currently approved antiviral drugs. Its strong preclinical efficacy

against a broad range of influenza A strains, including resistant variants, and its favorable

pharmacokinetic and safety profile demonstrated in clinical trials, position it as a valuable new

therapeutic option for the treatment of influenza A infections. Further studies may explore its

potential in combination therapies and its utility in managing influenza pandemics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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